alpha-conotoxin PnIA

Description

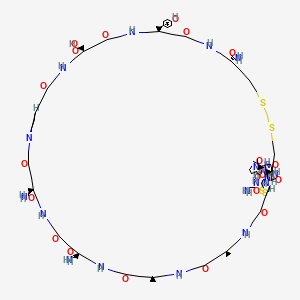

Structure

2D Structure

Propriétés

IUPAC Name |

2-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,42S,48S,51S,56R)-56-[(2-aminoacetyl)amino]-21,24-bis(2-amino-2-oxoethyl)-6-carbamoyl-51-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-27,30-dimethyl-48-(2-methylpropyl)-8,11,14,20,23,26,29,32,35,41,47,50,53,55-tetradecaoxo-3,4,58,59-tetrathia-7,10,13,19,22,25,28,31,34,40,46,49,52,54-tetradecazapentacyclo[31.20.7.015,19.036,40.042,46]hexacontan-12-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H95N19O22S4/c1-29(2)18-37-63(104)84-17-7-10-46(84)65(106)83-16-6-9-45(83)62(103)81-42-27-110-108-26-41(72-49(89)23-66)59(100)80-43(60(101)78-39(24-85)57(98)76-37)28-109-107-25-40(51(69)92)79-54(95)34(19-32-11-13-33(86)14-12-32)74-56(97)36(22-50(90)91)75-61(102)44-8-5-15-82(44)64(105)38(21-48(68)88)77-55(96)35(20-47(67)87)73-53(94)31(4)70-52(93)30(3)71-58(42)99/h11-14,29-31,34-46,85-86H,5-10,15-28,66H2,1-4H3,(H2,67,87)(H2,68,88)(H2,69,92)(H,70,93)(H,71,99)(H,72,89)(H,73,94)(H,74,97)(H,75,102)(H,76,98)(H,77,96)(H,78,101)(H,79,95)(H,80,100)(H,81,103)(H,90,91)/t30-,31-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVGEYBNLLGGBG-MVPSLEAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CSSCC(C(=O)N3)NC(=O)CN)C(=O)NC(C(=O)N1)C)CC(C)C)CO)C(=O)N)CC6=CC=C(C=C6)O)CC(=O)O)CC(=O)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)NC(=O)CN)C(=O)N[C@H](C(=O)N1)C)CC(C)C)CO)C(=O)N)CC6=CC=C(C=C6)O)CC(=O)O)CC(=O)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H95N19O22S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1622.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705300-84-1 | |

| Record name | n/a | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Discovery and Native Biological Context of Alpha Conotoxin Pnia

Isolation and Initial Characterization from Conus pennaceus Venom

Alpha-conotoxin PnIA is a peptide toxin that was first isolated from the venom of the molluscivorous cone snail, Conus pennaceus. alfa-chemistry.com The process of isolating this specific conotoxin from the complex crude venom, which can contain hundreds of unique peptides, required sophisticated biochemical techniques. doc-developpement-durable.org The initial steps typically involve the dissection of the snail's venom duct and extraction of the raw venom. mdpi.com

Following extraction, the crude venom is subjected to purification, often using methods like reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates the venom's components based on their individual properties, allowing for the isolation of pure peptides like PnIA. acs.orgmdpi.com Once purified, the primary structure of the toxin is determined. α-Conotoxin PnIA is a small peptide, composed of 16 amino acids, with a characteristic framework stabilized by two disulfide bonds. alfa-chemistry.comnih.gov The specific arrangement of these bonds (Cys2-Cys8 and Cys3-Cys16) is critical to its three-dimensional structure and function. alfa-chemistry.comcanterbury.ac.uk The final step in its initial characterization involves confirming its molecular weight and structure, for which X-ray crystallography has been successfully employed, providing a detailed 1.1 Å resolution crystal structure of the synthetic peptide. nih.gov

Table 1: Properties of this compound

| Property | Description |

|---|---|

| Native Source | Conus pennaceus (marine cone snail) |

| Amino Acid Length | 16 residues |

| Sequence | GCCSLPPCAANNPDYC-NH2 |

| Disulfide Bridges | Two (Cys2-Cys8, Cys3-Cys16) |

| Molecular Formula | C65H95N19O22S4 |

| Molecular Weight | 1622.82 Da |

Contextual Role of PnIA within Conus Venom Peptide Diversity

The venom of a single cone snail is a highly complex mixture, containing up to 200 different toxins, with the entire Conus genus estimated to produce over 100,000 unique conopeptides. doc-developpement-durable.org These peptides are classified into gene superfamilies based on the sequence homology of their signal peptides. nih.govmdpi.com Alpha-conotoxins, belonging to the A-superfamily, are a prominent component of this venom arsenal (B13267). vliz.be They are characterized by a conserved cysteine framework (CC-Xm-C-Xn-C) and primarily function as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov

Table 2: Classification of Selected Conotoxin Families

| Pharmacological Family | Gene Superfamily | Primary Molecular Target | Example Toxin |

|---|---|---|---|

| Alpha (α) | A | Nicotinic Acetylcholine Receptors (nAChRs) | PnIA |

| Omega (ω) | O | Voltage-gated Calcium Channels | MVIIA |

| Mu (μ) | M | Voltage-gated Sodium Channels | - |

| Kappa (κ) | - | Potassium Channels | - |

Initial Functional Observations in Invertebrate Neuronal Systems

Early functional studies of α-conotoxin PnIA focused on its effects in invertebrate models, which provided the first direct evidence of its biological activity. Research demonstrated that PnIA is a potent blocker of neuronal acetylcholine receptors in the mollusk Aplysia. tocris.com These initial findings classified PnIA and the related PnIB as "mollusc-specific" α-conotoxins, highlighting their potent activity in invertebrate systems. nih.gov

These experiments were crucial in defining the toxin's mechanism of action as a competitive antagonist at nAChRs. mdpi.com By binding to these receptors, PnIA prevents the neurotransmitter acetylcholine from binding, thereby inhibiting nerve impulse transmission. uniprot.org The high affinity and specificity of PnIA for certain subtypes of invertebrate nAChRs made it a valuable molecular probe for studying the structure and function of these receptors. nih.gov A co-crystal structure of a PnIA analog bound to the Aplysia acetylcholine-binding protein (AChBP), a homolog of the nAChR ligand-binding domain, has provided detailed insights into the molecular interactions that underpin its inhibitory function. nih.govnih.gov

Table 3: Summary of Early Functional Findings in Invertebrates

| Invertebrate System | Experimental Observation | Conclusion |

|---|---|---|

| Aplysia neurons | Blockade of neuronal acetylcholine receptors | Potent antagonist of invertebrate nAChRs |

| Aplysia AChBP | High-affinity binding | Identified key residues for receptor interaction |

Molecular Architecture and Structural Biology of Alpha Conotoxin Pnia

Primary Sequence and Disulfide Connectivity (Cys1-Cys3, Cys2-Cys4)

Alpha-conotoxin PnIA is a 16-residue peptide characterized by a highly conserved cysteine framework typical of the α-conotoxin family. rcsb.orgkau.edu.sa The primary sequence determines its fundamental properties and folding pattern. The four cysteine residues are arranged in a CC-Xn-C-Xm-C pattern, where X represents any amino acid, and n and m denote the number of residues in the two intervening loops. vliz.be

For PnIA, the specific framework is designated as α4/7, indicating four amino acids in the first loop (between the second and third cysteines) and seven amino acids in the second loop (between the third and fourth cysteines). kau.edu.sacanterbury.ac.uk The native, biologically active conformation of PnIA features a "globular" disulfide connectivity, where the first cysteine (Cys-I) is bonded to the third (Cys-III), and the second cysteine (Cys-II) is bonded to the fourth (Cys-IV). mdpi.commdpi.comnih.gov This I-III, II-IV linkage is crucial for establishing the compact, stable fold of the toxin. rcsb.org Based on the primary sequence, this corresponds to disulfide bridges between Cys2-Cys8 and Cys3-Cys16. kau.edu.sacanterbury.ac.uk

Table 1: Primary Amino Acid Sequence of α-Conotoxin PnIA

| Residue Position | Amino Acid (3-Letter) | Amino Acid (1-Letter) | Notes |

|---|---|---|---|

| 1 | Glycine | G | |

| 2 | Cysteine | C | Cys-I; Forms disulfide bond with Cys-III (Position 8) |

| 3 | Cysteine | C | Cys-II; Forms disulfide bond with Cys-IV (Position 16) |

| 4 | Serine | S | |

| 5 | Aspartic Acid | D | Contributes to polar surface |

| 6 | Proline | P | Induces turn motif |

| 7 | Arginine | R | Contributes to polar surface |

| 8 | Cysteine | C | Cys-III; Forms disulfide bond with Cys-I (Position 2) |

| 9 | Alanine (B10760859) | A | |

| 10 | Alanine | A | |

| 11 | Asparagine | N | |

| 12 | Proline | P | |

| 13 | Aspartic Acid | D | |

| 14 | Tyrosine | Y | Subject to sulfation; side chain protrudes from surface |

| 15 | - | - | Note: Sequence length has been cited as both 15 and 16 residues in literature. The 16-residue length is most common, accommodating the 4/7 framework. |

| 16 | Cysteine | C | Cys-IV; Forms disulfide bond with Cys-II (Position 3); C-terminus is amidated |

Three-Dimensional Conformation and Structural Elements

The three-dimensional structure of α-conotoxin PnIA has been determined at high resolution (1.1 Å) by X-ray crystallography (PDB ID: 1PEN). rcsb.org The structure is exceptionally compact and well-defined, a direct result of its disulfide bridge framework and intramolecular interactions. rcsb.orgacs.org

Table 2: Structural Data for α-Conotoxin PnIA

| Parameter | Details | Reference |

|---|---|---|

| PDB Accession Code | 1PEN | rcsb.org |

| Method | X-RAY DIFFRACTION | rcsb.org |

| Resolution | 1.10 Å | rcsb.org |

| Key Structural Motifs | α-helix, 3(10)-helical turn, Type I β-turn | kau.edu.sacanterbury.ac.ukcapes.gov.br |

| Disulfide Connectivity | Globular (Cys-I to Cys-III, Cys-II to Cys-IV) | mdpi.comnih.gov |

The compact fold of PnIA contains distinct secondary structural elements. The crystal structure reveals a three-dimensional conformation incorporating a β-turn followed by two turns of an α-helix. rcsb.org Specifically, the structure includes a 3(10)-helical turn at the N-terminus, an α-helical segment spanning approximately from residue 5 to 12, and a Type I β-turn near the C-terminus. kau.edu.sacanterbury.ac.ukcapes.gov.br The presence of a conserved proline residue in the first loop, which adopts a trans conformation, is critical for inducing a helical turn that correctly orients the solvent-exposed residues for receptor binding. mdpi.com

The global fold of PnIA is exceptionally stable and rigid. This stability is primarily conferred by the two internal disulfide bonds, which are buried deep within the molecular core, effectively locking the peptide backbone into its native conformation. rcsb.orgresearchgate.net This rigid architecture is not significantly influenced by crystal packing forces or solvent interactions, suggesting that the structure observed in the crystal is a faithful representation of its solution state. acs.org The compact scaffold serves as a robust framework for presenting the side chains necessary for biological function. rcsb.org

Further stability is provided by post-translational modifications. nih.gov Studies have shown that the combination of C-terminal amidation and tyrosine sulfation synergistically stabilizes the secondary structure, leading to more well-defined turns and a more ordered structural ensemble. nih.gov Conversely, synthetic truncation of the second cysteine loop (the 'n-loop') in related α4/7-conotoxins has been shown to dramatically decrease both conformational stability and pharmacological activity. mdpi.com

The structure of PnIA is characterized by the internal placement of its disulfide core and the outward orientation of all other amino acid side chains. rcsb.org This arrangement creates distinct surface features that are critical for its interaction with nAChRs. The molecular surface is segregated into distinct polar and hydrophobic patches. rcsb.org

A notable feature is the significant separation (approximately 16 Å) between the molecule's sole positive charge (Arginine at position 7) and a key negative charge (Aspartic Acid at position 5), which are located at opposite ends of the molecule. rcsb.org The surface also displays a prominent hydrophobic region and a distinctly protruding tyrosine side chain at position 14. rcsb.orgdost.gov.ph This outward-facing tyrosine is a key feature that may be important for specific interactions with the neuronal nAChR. rcsb.org The side chains of the non-cysteine residues are exposed to the solvent, forming the interface for receptor binding. rcsb.org

Structural Comparisons with Related Alpha-Conotoxins

The structure of PnIA shares a conserved scaffold with other α-conotoxins but also possesses unique features that define its receptor selectivity.

α-Conotoxin PnIB: Isolated from the same venom, PnIB is a close homolog of PnIA, differing at only two positions: Ala10 and Asn11 in PnIA are replaced by Leu10 and Ser11 in PnIB. kau.edu.sacanterbury.ac.uk Despite these minor sequence changes, their three-dimensional structures are remarkably similar, with nearly perfectly superimposed backbones. acs.orgkau.edu.sacanterbury.ac.uk This high degree of structural conservation underscores the rigidity of the α4/7 scaffold. acs.org

α-Conotoxin MII: Like PnIA, MII possesses an α4/7 framework. Consequently, their backbone structures are virtually superimposable, suggesting that the inter-cysteine spacing is a primary determinant of the global fold for this subclass. acs.org

α-Conotoxin ImI: Although smaller (12 residues) and belonging to the α4/3 subclass, ImI shares a conserved core scaffold with PnIA. rcsb.org The primary differences lie in the solvent-exposed residues of the loops, which dictate their distinct receptor specificities. rcsb.org

Table 3: Structural Comparison of α-Conotoxin PnIA and Related α-Conotoxins

| Conotoxin | Cysteine Framework | Length (Residues) | Key Structural Differences/Similarities with PnIA | Reference |

|---|---|---|---|---|

| PnIA | α4/7 | 16 | Baseline | kau.edu.sacanterbury.ac.uk |

| PnIB | α4/7 | 16 | Very similar 3D structure; differs at only two amino acid positions (10 and 11). | acs.orgcanterbury.ac.uk |

| GI | α3/5 | 13 | Different framework leads to significant differences in structure, shape, and surface charge. | kau.edu.sacanterbury.ac.uk |

| MII | α4/7 | 16 | Virtually superimposable backbone structure due to identical α4/7 framework. | acs.org |

| ImI | α4/3 | 12 | Shares a conserved core scaffold but differs in loop size and exposed residues. | rcsb.org |

| EpI | α4/7 | 16 | Shares the same α4/7 framework and loop size. | kau.edu.sa |

Post-Translational Modifications and Their Structural Implications

This compound undergoes significant post-translational modifications (PTMs) that are crucial for its structural integrity and biological function. nih.govuniprot.org The two primary PTMs identified in native PnIA are C-terminal amidation and tyrosine sulfation. nih.govresearchgate.net

C-terminal Amidation: The C-terminus of PnIA is amidated, a common modification in conotoxins that neutralizes the negative charge of the terminal carboxyl group. mdpi.comuniprot.org This modification has been shown to be important for stabilizing the peptide's structure. nih.gov

Tyrosine Sulfation: PnIA is one of only a few conotoxins known to contain a sulfated tyrosine residue (sTyr), located at position 14. nih.govuniprot.org This modification adds a negatively charged sulfate (B86663) group to the tyrosine side chain.

NMR studies have revealed that these two PTMs work together to enhance the structural stability of the toxin. nih.gov Variants of PnIA containing both amidation and sulfation exhibit better-defined structural ensembles, particularly in the turn regions at the N- and C-termini. nih.gov The negatively charged sulfotyrosine is observed to move closer to the positively charged N-terminus of the peptide, suggesting a stabilizing ionic interaction. nih.gov This increased structural definition and stability conferred by PTMs is essential for the toxin's potent and selective interaction with its target receptor. nih.govresearchgate.net

Table 4: Post-Translational Modifications of α-Conotoxin PnIA

| Modification | Position | Structural Implication | Reference |

|---|---|---|---|

| C-terminal Amidation | Residue 16 (C-terminus) | Contributes to overall structural stability; results in a more defined structure. | nih.govuniprot.org |

| Tyrosine Sulfation | Tyrosine-14 | Stabilizes structure, likely via an ionic interaction with the N-terminus; contributes to a more defined structural ensemble. | nih.gov |

Tyrosine Sulfation

A key post-translational modification of native α-conotoxin PnIA is the sulfation of the tyrosine residue at position 15 (Tyr15). uniprot.orgmdpi.comnih.gov This modification, confirmed through mass spectrometry, results in the formation of sulfotyrosine (sTyr). dost.gov.phuniprot.org The addition of a sulfate moiety to the hydroxyl group of tyrosine is catalyzed by tyrosylprotein sulfotransferases in the Golgi apparatus. dost.gov.ph

Tyrosine sulfation is a relatively rare PTM within the vast family of conotoxins, having been identified in only a handful of other α-conotoxins, including PnIB, EpI, AnIA, AnIB, and AnIC. nih.govmdpi.comdost.gov.ph The functional consequence of this modification is significant. Systematic studies have revealed that tyrosine sulfation acts synergistically with C-terminal amidation to stabilize the secondary structure of PnIA. nih.gov This stabilization is theorized to pre-organize the peptide into its optimal binding conformation, thereby lowering the entropic penalty of binding to its receptor and increasing its activity. nih.govdost.gov.ph While some early functional characterizations were performed on the more easily produced unsulfated synthetic versions of the toxin, it is the sulfated form that represents the native, biologically active molecule. mdpi.comnih.gov

C-Terminal Amidation

Another crucial post-translational modification in α-conotoxin PnIA is the amidation of its C-terminal residue, Cysteine-16. uniprot.orgtocris.commdpi.com This modification, where the terminal carboxyl group (-COOH) is replaced by a carboxamide group (-CONH2), is a common feature among α-conotoxins and many other peptide therapeutics. nih.govmdpi.com

The C-terminal amide is vital for both the structural integrity and the biological potency of PnIA. uniprot.orgnih.gov Research has demonstrated that this amidation, in concert with tyrosine sulfation, enhances the peptide's stability. nih.gov Specifically, these two modifications together increase the binding affinity of the toxin to acetylcholine-binding proteins (AChBPs), which are structural homologues of the extracellular domain of nAChRs. nih.gov The increased stability and binding contribute directly to the potent inhibitory activity of PnIA at its target receptors. nih.gov

Table 2: Post-Translational Modifications (PTMs) in Native α-Conotoxin PnIA

| Modification | Position | Residue | Functional Role | Source(s) |

|---|---|---|---|---|

| Tyrosine Sulfation | 15 | Tyrosine (Tyr) | Stabilizes secondary structure, increases receptor binding and activity | uniprot.orgnih.govdost.gov.ph |

| C-Terminal Amidation | 16 | Cysteine (Cys) | Stabilizes structure, increases receptor binding and activity | uniprot.orgnih.gov |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| alpha-conotoxin PnIB |

| alpha-conotoxin AnIA |

| alpha-conotoxin AnIB |

| alpha-conotoxin AnIC |

| alpha-conotoxin EpI |

| alpha-conotoxin GI |

| alpha-conotoxin MII |

| alpha-conotoxin TiIA |

| Alanine |

| Asparagine |

| Aspartic Acid |

| Cysteine |

| Glycine |

| Leucine (B10760876) |

| Proline |

| Serine |

| Sulfotyrosine |

Receptor Selectivity and Pharmacological Profile of Alpha Conotoxin Pnia

Differential Antagonism of Nicotinic Acetylcholine (B1216132) Receptor Subtypes

Alpha-conotoxin PnIA exhibits a distinct pattern of selectivity in its antagonism of various nAChR subtypes, a characteristic that distinguishes it from many other α-conotoxins. acs.orgrcsb.org This selectivity is primarily dictated by specific amino acid residues within the peptide's structure and the subunit composition of the target receptors. nih.govnih.gov

Preferential Interaction with Neuronal nAChRs (e.g., α3β2, α7)

Research has consistently demonstrated that PnIA preferentially targets neuronal nAChRs over the muscle-type receptors. rcsb.orgresearchgate.net Among the neuronal subtypes, PnIA shows a marked preference for the α3β2 nAChR. acs.orgtocris.comrndsystems.com Studies using Xenopus oocytes expressing specific nAChR subtypes have revealed that PnIA potently blocks α3β2 receptors. acs.org While it also interacts with the α7 nAChR subtype, its potency is significantly lower for this receptor compared to the α3β2 subtype. tocris.comrndsystems.com

The molecular basis for this selectivity lies in specific interactions between amino acid residues of PnIA and the nAChR subunits. For instance, the residue at position 10 of PnIA plays a crucial role in determining its selectivity. The native PnIA, with an alanine (B10760859) at position 10, favors the α3β2 subtype. acs.org

Distinction from Muscle-Type nAChR Blockade

A key feature of PnIA's pharmacological profile is its clear distinction from α-conotoxins that primarily block muscle-type nAChRs. rcsb.orgresearchgate.net Most α-conotoxins that are potent blockers of the muscle nAChR belong to the α3/5-conotoxin subfamily, characterized by the number of amino acid residues in their two inter-cysteine loops. nih.gov In contrast, PnIA belongs to the α4/7 subfamily, a group more commonly associated with activity at neuronal nAChRs. nih.govnih.gov Electrophysiological studies have confirmed that PnIA has little to no inhibitory activity at the muscle-type nAChR found at the neuromuscular junction. researchgate.netnih.gov This selectivity for neuronal over muscle subtypes underscores its potential as a specific probe for studying the central and peripheral nervous systems.

Potency and Efficacy Profiling

The potency of PnIA varies significantly across different nAChR subtypes, a direct reflection of its receptor selectivity. Potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the toxin required to inhibit 50% of the receptor's response to an agonist.

For the human α3β2 nAChR, PnIA exhibits high potency, with reported IC50 values in the low nanomolar range. For example, one study reported an IC50 value of 9.56 nM for the α3β2 receptor. tocris.comrndsystems.com In contrast, its potency at the human α7 nAChR is considerably lower, with a reported IC50 value of 252 nM. tocris.comrndsystems.com This more than 26-fold difference in potency highlights its selectivity for the α3β2 subtype over the α7 subtype.

In functional assays using rat parasympathetic neurons, native PnIA demonstrated concentration-dependent inhibition of the acetylcholine-induced current with an IC50 value of 14 nM. nih.gov These findings are consistent with the data obtained from heterologously expressed receptors and further establish PnIA as a potent antagonist of specific neuronal nAChR subtypes.

| Receptor Subtype | Species | IC50 (nM) | Reference |

| α3β2 | Human | 9.56 | tocris.comrndsystems.com |

| α7 | Human | 252 | tocris.comrndsystems.com |

| Neuronal (total ACh current) | Rat | 14 | nih.gov |

Comparative Pharmacological Analyses with Other Alpha-Conotoxins

The pharmacological properties of PnIA become clearer when compared with other α-conotoxins. A notable comparison is with α-conotoxin PnIB, which is also derived from Conus pennaceus and differs from PnIA by only two amino acids. acs.org Despite this high degree of sequence similarity, PnIB preferentially blocks the α7 nAChR subtype, in stark contrast to PnIA's preference for α3β2. acs.org

Another informative comparison is with α-conotoxin MII from Conus magus. MII is a potent blocker of α3β2 and α6-containing nAChRs. nih.govmdpi.com While both PnIA and MII target the α3β2 subtype, their interactions with other subtypes differ, providing researchers with a toolkit of probes to distinguish between various nAChR assemblies. nih.gov

Furthermore, α-conotoxin Vc1.1, while also a neuronal nAChR inhibitor, exhibits a broader profile, potently inhibiting α9α10 nAChRs, which are implicated in pain pathways. mdpi.com In contrast, PnIA's activity at the α9α10 subtype is not as prominent.

The table below provides a comparative overview of the IC50 values of PnIA and other selected α-conotoxins at different nAChR subtypes.

| Toxin | Primary Target(s) | IC50 (nM) at α3β2 | IC50 (nM) at α7 | IC50 (nM) at Muscle | Reference |

| PnIA | α3β2 | 9.56 | 252 | Inactive | researchgate.nettocris.comrndsystems.com |

| PnIB | α7 | Less potent than at α7 | More potent than PnIA | Inactive | acs.orgresearchgate.net |

| MII | α3β2, α6* | High (low nM) | >200-fold less sensitive | Low potency | nih.govnih.gov |

| Vc1.1 | α9α10 | Active | Active | Low potency | mdpi.com |

| ImI | α7, α3β2 | 40.8 | 595 | Inactive | frontiersin.orgnih.gov |

Kinetic Characterization of Receptor Binding and Dissociation

The interaction between PnIA and its target receptors is a dynamic process characterized by specific binding (on-rate) and dissociation (off-rate) kinetics. These kinetic parameters are crucial for understanding the duration of the toxin's effect and the stability of the toxin-receptor complex.

Kinetic analysis of PnIA and its analogues has revealed that differences in affinity for various nAChR subtypes are primarily driven by differences in their dissociation rates. acs.org For instance, a single amino acid substitution in PnIA, changing Ala10 to Leu (creating the analogue PnIA[A10L]), dramatically switches its selectivity from α3β2-preferring to α7-preferring. acs.org This switch is accompanied by a significantly slower off-rate from the α7 receptor for the PnIA[A10L] analogue. acs.org The off-rate for PnIA[A10L]'s interaction with the α7 receptor was measured to be 0.17 min⁻¹, which is substantially lower than that of the parent PnIA. acs.org

Studies on the α7-L247T mutant receptor, which exhibits reduced desensitization, have provided further insights. The rates of onset of inhibition were found to be similar for both PnIA and PnIA[A10L]. However, the rate of recovery from inhibition was significantly slower for PnIA[A10L], confirming that its increased potency at α7 receptors is a consequence of its slower dissociation. capes.gov.br This slower off-rate implies a more stable toxin-receptor complex, leading to a more prolonged blockade of the receptor.

Influence of Receptor Subunit Composition on PnIA Activity

The subunit composition of nicotinic acetylcholine receptors is a critical determinant of their pharmacological properties, and this holds true for their sensitivity to α-conotoxin PnIA. plos.orgnih.gov Neuronal nAChRs are pentameric structures assembled from a variety of α (α2-α10) and β (β2-β4) subunits. nih.govmdpi.com The specific combination of these subunits dictates the receptor's affinity for ligands, ion permeability, and gating kinetics. plos.orgnih.gov

The high potency of PnIA at the α3β2 nAChR is a direct result of favorable interactions with the α3 and β2 subunits that form the binding pocket. mdpi.com Research aimed at identifying the specific residues responsible for PnIA sensitivity has highlighted the importance of certain amino acids on the α3 subunit. mdpi.com Mutating three specific residues on the α3 nAChR subunit—Pro182, Ile188, and Gly198—was shown to affect the high affinity of PnIA. mdpi.com

Conversely, the lower potency of PnIA at the α7 nAChR, which is a homomeric receptor composed of five α7 subunits, indicates a less optimal fit within the binding sites of this receptor subtype. tocris.comrndsystems.com The structural differences between the binding pockets of α3β2 and α7 receptors, arising from their distinct subunit compositions, are therefore the primary reason for the differential activity of PnIA.

Furthermore, the influence of subunit composition is vividly illustrated by the effects of mutations in PnIA itself. As mentioned, the A10L mutation in PnIA reverses its selectivity, making it more potent at the α7 receptor. acs.org This demonstrates that a subtle change in the toxin can dramatically alter its interaction with different receptor subunit arrangements. Molecular docking studies suggest that the more hydrophobic leucine (B10760876) residue at position 10 of PnIA[A10L] interacts favorably with a hydrophobic pocket in the α7 nAChR. nih.gov

Mechanism of Action and Molecular Recognition

Orthosteric Binding Site Interactions on nAChRs

Alpha-conotoxin PnIA binds to the orthosteric site of nAChRs, which is located at the interface between two adjacent subunits in the extracellular domain of these pentameric ligand-gated ion channels. mdpi.comdost.gov.phresearchgate.net This binding pocket is rich in aromatic residues. mdpi.com Docking simulations and experimental data have shown that PnIA, like other α-conotoxins, buries itself deep within this ligand-binding site, making contact with residues on both the principal (+) and complementary (-) faces of the subunit interface. nih.gov Naturally occurring α-conotoxins that target muscle and α7 nAChRs compete with the radiolabeled α-bungarotoxin for binding, further confirming their interaction with the orthosteric sites. researchgate.net

The interaction of PnIA with the nAChR is not a simple lock-and-key mechanism but rather a dynamic process involving conformational changes in the receptor. mdpi.comnih.gov The binding of PnIA is thought to stabilize the receptor in a non-conducting state, preventing the influx of ions that would normally occur upon acetylcholine (B1216132) binding. pnas.org

Role of Key Toxin Residues in Receptor Interface Interactions

The specificity and affinity of PnIA for different nAChR subtypes are dictated by the precise interactions of its individual amino acid residues with the receptor's binding pocket.

Hydrophobic interactions play a dominant role in the binding of PnIA to both α7 and α3β2 nAChR subtypes. mdpi.comnih.govnih.gov Docking studies have revealed a "hydrophobic funnel" within the receptor that accommodates the toxin. dost.gov.phnih.gov A conserved proline residue within PnIA is oriented towards this hydrophobic pocket. uniprot.org

The residue at position 10 is particularly crucial for subtype selectivity. nih.gov Native PnIA, with an alanine (B10760859) at position 10 (Ala10), preferentially blocks α3β2 nAChRs. mdpi.comresearchgate.net However, substituting this alanine with a more hydrophobic leucine (B10760876) (A10L) dramatically shifts its selectivity towards the α7 nAChR subtype. mdpi.comnih.govnih.gov This single methyl group difference appears to be a key determinant of selectivity. nih.gov Further studies have shown that maintaining hydrophobic residues at position 10 preserves potency at both α7 and α3β2 subtypes, while introducing charged or polar residues abolishes α7 binding. nih.gov For instance, incorporating norleucine at this position led to a significant increase in affinity for the α7 subtype. nih.gov

Other key hydrophobic residues include those at positions 9 and 11, which, along with residue 10, are consistently involved in interactions with the receptor. dost.gov.ph The crystal structure of PnIA reveals distinct hydrophobic and polar surfaces, with a protruding Tyrosine at position 15 (Tyr15) that also contributes to binding. dost.gov.ph

| PnIA Residue | Position | Interacting nAChR Subunits/Residues | Key Finding |

|---|---|---|---|

| Alanine (Ala) / Leucine (Leu) | 10 | Hydrophobic funnel of α7 and α3β2 receptors. dost.gov.phnih.gov Specifically, Leu106, Asn108, His112, and Gln114 in the complementary side of hα7 nAChR. nih.gov | A10L mutation switches selectivity from α3β2 to α7 nAChR. mdpi.comnih.govnih.gov |

| Proline (Pro) | Conserved | Oriented toward the hydrophobic binding pocket of the AChBP. uniprot.org | Important for maintaining the three-dimensional conformation. mdpi.com |

| Alanine (Ala) | 9 | Contacts K145 of the α3 subunit in α3β2 nAChRs. dost.gov.ph | Involved in α7 and α3β2 nAChR interactions. dost.gov.ph |

| Tyrosine (Tyr) | 15 | Protrudes from the toxin structure. dost.gov.ph | Contributes to binding interactions. dost.gov.ph |

While hydrophobic forces are dominant, electrostatic interactions and hydrogen bonds are critical for fine-tuning the binding affinity and selectivity of PnIA. mdpi.com The distribution of surface charges on PnIA contributes to its interaction with the receptor. researchgate.net

For example, in the related α-conotoxin TxIA, an arginine at position 5 (Arg5) forms a key salt bridge with Asp195 of the acetylcholine-binding protein (AChBP), a homolog of the nAChR ligand-binding domain. nih.govembopress.org Introducing this Arg5 into a PnIA variant (PnIA[A10L]) created a gain-of-function analog with significantly increased affinity for Ls-AChBP and α3β2 nAChRs, highlighting the importance of this electrostatic interaction. embopress.org This interaction appears to be crucial for high-affinity binding to α3β2 nAChRs but not for α7 nAChRs. embopress.org

Hydrogen bonds also play a role. For instance, in a PnIA variant, residues Asn-11 and Asn-12 are key for binding to Ac-AChBP. nih.gov These types of specific polar interactions, in conjunction with the broader hydrophobic contacts, ultimately define the unique pharmacological profile of PnIA.

| PnIA Variant Residue | Position | Interacting nAChR/AChBP Residue | Type of Interaction | Significance |

|---|---|---|---|---|

| Arginine (Arg) in PnIA(L5R, A10L) | 5 | Asp195 of Ac-AChBP / Asp197 of α3β2 nAChR | Salt Bridge / Electrostatic Interaction | Dramatically increases affinity for Ls-AChBP and α3β2 nAChRs. embopress.org |

| Asparagine (Asn) | 11 | Ac-AChBP | Hydrogen Bond | Key residue for binding to Ac-AChBP. nih.gov |

| Asparagine (Asn) | 12 | Ac-AChBP | Hydrogen Bond | Key residue for binding to Ac-AChBP. nih.gov |

Allosteric Modulation Considerations

While α-conotoxin PnIA primarily acts as a competitive antagonist at the orthosteric site, the broader family of conotoxins and the nAChRs themselves are subject to allosteric modulation. researchgate.netfrontiersin.org Allosteric modulators bind to sites on the receptor that are distinct from the acetylcholine binding site and can either enhance or inhibit receptor function. unimib.it

Some conotoxins have been shown to act as allosteric modulators. researchgate.net For instance, αO-conotoxin GeXIVA has been proposed to bind to an allosteric site on the α9α10 nAChR. frontiersin.orgnih.gov While PnIA's primary mechanism is orthosteric, the concept of allosteric modulation is crucial in understanding the full spectrum of nAChR pharmacology. The activity of some α-conotoxins can be influenced by positive allosteric modulators (PAMs), which can potentiate the receptor's response to an agonist. researchgate.netfrontiersin.org There is no direct evidence to suggest PnIA itself is an allosteric modulator, but its interaction with the receptor can be influenced by the receptor's allosteric state.

Receptor Conformational Dynamics Upon PnIA Binding

The binding of α-conotoxin PnIA is not a static event but induces and stabilizes specific conformational states of the nAChR. The receptor exists in a dynamic equilibrium between different functional states, including resting, open, and desensitized states.

Interestingly, PnIA and its analog PnIA[A10L] appear to stabilize different conformational states of the α7 nAChR. capes.gov.br Studies using a mutant α7 receptor (α7-L247T), which can conduct ions in a desensitized state, have shown that PnIA stabilizes a non-conducting state in both the wild-type and mutant receptors. pnas.orgcapes.gov.br In contrast, PnIA[A10L] stabilizes a state that is non-conducting in the wild-type receptor but conducting in the α7-L247T mutant. capes.gov.br This suggests that PnIA[A10L] preferentially stabilizes a desensitized conformation of the nAChR. pnas.org

Acetylcholine Binding Protein (AChBP) as a Structural and Functional Surrogate for nAChRs

The study of α-conotoxin PnIA's interaction with its native nicotinic acetylcholine receptor (nAChR) targets is complicated by the challenges of working with transmembrane proteins. To overcome these obstacles, researchers widely employ the Acetylcholine Binding Protein (AChBP), a soluble homolog of the extracellular ligand-binding domain (LBD) of nAChRs. nih.govplos.orgescholarship.org Discovered in glial cells of snails such as Lymnaea stagnalis and Aplysia californica, AChBP is a naturally secreted protein that modulates cholinergic synaptic transmission. pnas.orgnih.gov

AChBP assembles into a stable homopentamer, structurally and pharmacologically mimicking the ligand-binding characteristics of nAChRs, particularly the homopentameric α7 subtype. nih.govcolorado.edumdpi.com It shares significant sequence identity with the N-terminal domain of nAChR α-subunits and, crucially, conserves the key aromatic residues that form the ligand-binding pocket at the interface between subunits. nih.govcolorado.edumdpi.com This makes AChBP an exceptional model for high-resolution structural studies, such as X-ray crystallography, and for detailed biophysical characterization of ligand interactions. plos.orgcolorado.edu

The first co-crystal structure of an α-conotoxin bound to AChBP utilized a specifically engineered variant of PnIA, namely PnIA[A10L, D14K], in complex with AChBP from Aplysia californica (Ac-AChBP). frontiersin.orgrcsb.org This seminal work provided unprecedented atomic-level insight into how α-conotoxins recognize their targets. The native PnIA preferentially inhibits α3β2 nAChRs, but the A10L mutation shifts its selectivity toward the α7 subtype, which Ac-AChBP more closely resembles. frontiersin.orgdost.gov.ph The additional D14K mutation was found to further enhance the binding affinity for the α7 receptor. frontiersin.orgmdpi.com

The crystal structure, resolved at 2.4 Å, revealed that the PnIA variant is buried deep within the ligand-binding site located at the interface of two adjacent AChBP subunits. rcsb.org Upon binding, the toxin induces a notable conformational change, displacing the flexible C-loop of AChBP without altering its own structure. mdpi.comrcsb.org This interaction buries a significant portion of the toxin's surface area, highlighting an extensive and intimate contact interface. pnas.org

Comparative binding affinity data underscores the validity of AChBP as a surrogate. The PnIA[A10L, D14K] variant binds with high affinity to both Lymnaea stagnalis AChBP (Ls-AChBP) and Ac-AChBP. pnas.org These affinities are comparable to those observed at the target α7 nAChR, validating the use of AChBP to dissect the molecular determinants of binding. frontiersin.orgscienceopen.com Docking simulations based on the AChBP-conotoxin complex structures are now routinely used to predict how PnIA and other conotoxins interact with various human nAChR subtypes. nih.govresearchgate.net

Research Findings

Table 1: Comparative Binding Affinities of α-Conotoxin PnIA and Variants This table displays the inhibitory concentration (IC50) values of PnIA and its engineered variants against different AChBP species and nAChR subtypes, illustrating the shift in selectivity and the comparable pharmacology between AChBP and the α7 nAChR.

| Compound | Target | IC50 (nM) | Reference |

| α-conotoxin PnIA | Ls-AChBP | 1,000 | nih.gov |

| α3β2 nAChR | High Affinity | frontiersin.org | |

| α7 nAChR | 349 | dost.gov.ph | |

| PnIA[A10L] | α7 nAChR | 168 | dost.gov.ph |

| PnIA[A10L, D14K] | Ls-AChBP | 13 ± 2 | pnas.org |

| Ac-AChBP | 28 ± 6 | pnas.org |

Table 2: Structural Data of the PnIA[A10L, D14K] - Ac-AChBP Complex This table summarizes key structural parameters derived from the X-ray crystal structure of the PnIA[A10L, D14K] variant bound to Ac-AChBP (PDB ID: 2BR8).

| Parameter | Value | Reference |

| Resolution | 2.40 Å | rcsb.org |

| Toxin-Receptor Interface Area | 827 ± 32 Ų | pnas.org |

| C-loop Displacement | 10.40 ± 0.04 Å | pnas.org |

| Binding Stoichiometry | 5 Toxin Molecules per AChBP Pentamer | pnas.org |

Structure Activity Relationships Sar and Rational Design of Alpha Conotoxin Pnia Analogs

Mutagenesis Studies of PnIA

Mutagenesis studies, a cornerstone of structure-activity relationship (SAR) investigations, have been instrumental in dissecting the functional contributions of individual amino acids within the PnIA sequence. These studies typically involve the substitution of specific residues and the subsequent evaluation of the resulting analog's biological activity.

Single Amino Acid Substitutions and Their Impact on Selectivity (e.g., Ala10 to Leu)

One of the most striking discoveries in PnIA research is the dramatic switch in receptor subtype selectivity resulting from a single amino acid substitution at position 10. The native PnIA, with an alanine (B10760859) at this position, preferentially blocks α3β2 nAChRs. acs.orgnih.gov However, replacing this alanine with a leucine (B10760876), the residue found in the homologous α-conotoxin PnIB, creates the analog PnIA[A10L]. acs.orgnih.gov This seemingly minor change converts the peptide from an α3β2-preferring antagonist to one that favors the α7 nAChR subtype. acs.orgnih.gov

The PnIA[A10L] analog not only shifts its preference to the α7 receptor but also exhibits a significantly higher potency for this subtype, with an IC50 value of 12.6 nM, which is lower than that of either of the parent peptides. acs.orgnih.gov Kinetic analyses have revealed that this enhanced affinity is primarily due to a slower dissociation rate (off-rate) from the α7 receptor. acs.orgnih.gov Thermodynamic studies further support that the leucine at position 10 enhances the peptide's interaction with α7 receptors specifically, without a similar effect on α3β2 receptors. acs.orgnih.gov Conversely, substituting asparagine at position 11 with serine (to create PnIA[N11S]) leads to a decrease in affinity for both α7 and α3β2 nAChRs. acs.orgnih.gov

Further investigations into position 10 have shown that hydrophobic residues are crucial for maintaining potency at both α7 and α3β2 subtypes, while introducing charged or polar residues at this position eliminates binding to the α7 receptor. dost.gov.phnih.gov Interestingly, the incorporation of norleucine at this position resulted in an eight-fold increase in affinity for the α7 subtype, although the selectivity reverted to favoring the α3β2 receptor. dost.gov.phnih.gov This highlights the subtle yet profound influence of the chemical properties of the residue at position 10 in dictating the selectivity of PnIA. nih.gov

| Analog | Substitution | Preferred nAChR Subtype | IC50 (nM) | Key Finding |

| PnIA | - (Wild-type) | α3β2 | 9.56 (α3β2), 252 (α7) tocris.comrndsystems.com | Preferentially blocks α3β2 nAChRs. acs.orgnih.gov |

| PnIA[A10L] | Alanine 10 to Leucine | α7 | 12.6 (α7) acs.orgnih.gov | Switches selectivity to and increases potency for α7 nAChRs. acs.orgnih.gov |

| PnIA[N11S] | Asparagine 11 to Serine | Reduced for both | - | Reduces affinity for both α7 and α3β2 nAChRs. acs.orgnih.gov |

| PnIA[A10Nle] | Alanine 10 to Norleucine | α3β2 | 0.7 (α3β2), 44 (α7) nih.gov | Increases α7 affinity but reverts selectivity to α3β2. nih.gov |

Alanine Scanning Mutagenesis Approaches

Alanine scanning is a systematic approach where individual amino acid residues are replaced one by one with alanine to determine their contribution to the peptide's function. mdpi.commdpi.com This technique provides a broad overview of the residues that are critical for activity. mdpi.com

Impact of Specific Residues on Binding Affinity and Potency

Beyond the pivotal role of position 10, other residues have been identified as key determinants of PnIA's binding affinity and potency. Docking studies and further mutagenesis have shed light on these interactions.

For instance, the substitution of Aspartic acid at position 14 with Lysine (B10760008) in the PnIA[A10L] background, creating PnIA[A10L,D14K], resulted in an analog with high affinity for both Aplysia californica acetylcholine-binding protein (Ac-AChBP) and Lymnaea stagnalis AChBP (Ls-AChBP), which are structural homologs of the nAChR ligand-binding domain. mdpi.comnih.gov Modeling suggests that the lysine at position 14 can form a salt bridge with a glutamic acid residue in the complementary site of Ls-AChBP, thereby enhancing binding. nih.gov

The combination of substitutions L5R and D14R in the PnIA[A10L] background, yielding PnIA[L5R, A10L, D14R], produced an analog with a tenfold higher affinity for the human α7 nAChR compared to PnIA[A10L]. nih.gov This highlights the synergistic effect of multiple mutations in optimizing receptor interaction.

Engineering Receptor Subunit Specificity

Understanding the specific interactions between PnIA and its target receptor subunits is crucial for designing more selective analogs. By identifying the key residues on the receptor that confer sensitivity to the toxin, researchers can tailor PnIA to target specific nAChR subtypes with greater precision.

Identification of Receptor Residues Conferring PnIA Sensitivity (e.g., Pro182, Ile188, Gly198 on α3 subunit)

Studies have successfully pinpointed several residues on the α3 subunit of the nAChR that are critical for high-affinity binding of PnIA. nih.govvliz.bemiami.edu Mutating three specific residues on the α3 subunit—Proline at position 182, Isoleucine at position 188, and Glycine (or Glutamine in some reports) at position 198—has been shown to affect the high affinity of PnIA. nih.govvliz.bemiami.eduresearchgate.net These residues are all located within the C-loop of the α3 subunit, a region known to be important for ligand binding. nih.govmiami.edu The identification of these receptor-side determinants provides a molecular blueprint for understanding the PnIA-α3β2 nAChR interaction and for designing analogs with improved selectivity. vliz.be

Design Principles for Enhanced Affinity and Subtype Selectivity

The wealth of data from SAR studies has led to the formulation of several design principles for creating PnIA analogs with enhanced affinity and subtype selectivity.

A primary principle is the manipulation of the residue at position 10. As established, introducing a hydrophobic residue, particularly a larger one like leucine, can shift selectivity towards the α7 nAChR. acs.orgnih.gov The size and hydrophobicity of the side chain at this position appear to be critical for discriminating between the α3β2 and α7 subtypes. nih.govresearchgate.net

Another key strategy involves introducing positively charged residues, such as lysine or arginine, in the C-terminal region of the peptide. nih.gov The PnIA[A10L,D14K] analog is a prime example of this, where the added positive charge enhances affinity for AChBPs. nih.govnih.gov This is a recurring theme in conotoxin engineering, as positively charged residues can often form favorable electrostatic interactions with negatively charged pockets on the receptor surface. nih.gov

Furthermore, the combination of mutations can lead to synergistic effects. The PnIA[L5R, A10L, D14R] analog demonstrates that simultaneous modifications at positions 5, 10, and 14 can yield a significant increase in affinity for the α7 nAChR. nih.gov This suggests that a multi-pronged approach, targeting different interaction points on the receptor, can be highly effective.

Computational modeling, including docking simulations and protein surface topography analysis, has also emerged as a powerful tool in the rational design of PnIA analogs. dost.gov.phmdpi.comnih.gov These in silico methods allow for the prediction of how specific mutations will affect the binding orientation and affinity of the toxin, guiding the synthesis of promising new compounds with desired pharmacological properties. mdpi.comnih.govfrontiersin.org

Strategic Amino Acid Substitutions (e.g., Charged, Aromatic, Hydrophobic Residues)

The modification of α-conotoxin PnIA's primary sequence through strategic amino acid substitutions has been a fruitful area of research, revealing key residues that govern its interaction with nAChRs.

Hydrophobic and Aromatic Residues: A pivotal substitution is at position 10. The native PnIA has an alanine (Ala) at this position and shows a preference for the α3β2 nAChR subtype. mdpi.comvliz.be Replacing this alanine with a more hydrophobic leucine (Leu) residue, creating the analog PnIA[A10L], dramatically shifts its selectivity towards the α7 nAChR. mdpi.commdpi.com Further studies have confirmed that hydrophobic residues at position 10 are generally important for retaining potency at either α7 or α3β2 receptors. dost.gov.ph The introduction of aromatic substituents at the Proline-6 position has also been explored, with a 5-(R)-phenyl group in the related α-conotoxin ImI leading to significantly higher affinity for the α7 nAChR. nih.gov

Charged Residues: The introduction of charged residues can significantly alter the binding affinity of PnIA analogs. For instance, creating the double mutant PnIA[A10L, D14K] by replacing the negatively charged aspartic acid (Asp) at position 14 with a positively charged lysine (Lys) results in a high-affinity analog. mdpi.comnih.gov The combination of substitutions in PnIA[L5R, A10L, D14R], introducing positively charged arginine (Arg) residues at positions 5 and 14, also yields an analog with high affinity. mdpi.comnih.gov Conversely, introducing charged or polar residues at position 10 can eliminate binding to the α7 receptor. dost.gov.ph

The following table summarizes the effects of various amino acid substitutions on the activity of PnIA and its analogs.

| Original Peptide | Substitution | Resulting Analog | Key Finding | Citation |

| PnIA | A10L | PnIA[A10L] | Shifts selectivity from α3β2 to α7 nAChR. | mdpi.commdpi.com |

| PnIA[A10L] | D14K | PnIA[A10L, D14K] | High affinity for AChBPs and α7 nAChR. | mdpi.comnih.gov |

| PnIA | L5H | PnIA[L5H] | High affinity for AChBPs or α7 nAChR. | mdpi.comnih.gov |

| PnIA | L5R, A10L, D14R | PnIA[L5R, A10L, D14R] | High affinity for AChBPs or α7 nAChR. | mdpi.comnih.gov |

| PnIA | N11S | PnIA[N11S] | Investigated the contribution of residue 11 to activity. | mdpi.com |

Computational Modeling for Analog Prediction and Optimization

Computational modeling is an indispensable tool for predicting the effects of amino acid substitutions and guiding the rational design of PnIA analogs. mdpi.commdpi.com Techniques such as homology modeling and molecular docking are used to simulate the interaction between PnIA analogs and their target receptors. mdpi.comdost.gov.ph

Models of nAChRs and acetylcholine-binding proteins (AChBPs) are often built based on existing X-ray crystal structures. mdpi.comnih.gov For instance, the X-ray structure of the Aplysia californica AChBP in a complex with PnIA[A10L, D14K] has served as a crucial template for modeling the binding of other PnIA analogs. mdpi.com These models allow researchers to visualize how substitutions, particularly the introduction of charged residues at key positions like 5, 7, and 14, might lead to favorable ionic interactions with the target. mdpi.com

Docking simulations of PnIA and its analogs into homology models of α7 and α3β2 nAChRs help to identify the binding modes and key interacting residues. mdpi.com Such studies have indicated that for α7 nAChR interactions, residues at positions 9-11 and 14-16 are consistently involved. dost.gov.ph These computational approaches reduce the need for extensive empirical screening by prioritizing substitutions that are most likely to result in enhanced affinity and selectivity. mdpi.com

Synthesis Strategies for PnIA Analogs

The chemical synthesis of PnIA and its analogs is a complex process, primarily due to the presence of four cysteine residues that must form two specific disulfide bonds to ensure the correct three-dimensional structure and biological activity. springernature.comnih.gov

Solid-Phase Peptide Synthesis Methodologies

Solid-phase peptide synthesis (SPPS) is the standard method for producing PnIA and its analogs. mdpi.comresearchgate.netuq.edu.au This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. Both Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistries are employed in SPPS. uq.edu.aursc.org Fmoc-SPPS is generally preferred due to its simpler laboratory setup. uq.edu.au The use of additives like lithium chloride (LiCl) has been shown to be efficient in the Fmoc solid-phase synthesis of analogs like PnIA(A10L). x-mol.net Following chain assembly, the crude peptide is cleaved from the resin for subsequent folding and purification. mdpi.com

Controlled Disulfide Bond Formation Techniques (e.g., Orthogonal Cysteine Protection)

The formation of the correct disulfide bond connectivity (CysI-CysIII, CysII-CysIV for the native globular isomer) is critical for the activity of α-conotoxins. mdpi.commdpi.com Random oxidation of the four cysteine residues can lead to a mixture of three possible isomers (globular, ribbon, and beads), often with poor yields of the desired active form. springernature.comnih.gov

To overcome this, regioselective or orthogonal synthesis strategies are employed. mdpi.commdpi.com This involves using different thiol-protecting groups for specific pairs of cysteine residues that can be removed selectively under different chemical conditions. rsc.orgmdpi.com Common protecting groups used in conotoxin synthesis include:

Trityl (Trt): An acid-labile group. mdpi.com

Acetamidomethyl (Acm): Removed by iodine. mdpi.com

4-Methoxybenzyl (Mob): Removed by strong acids like trifluoromethanesulfonic acid (TFMSA). mdpi.commdpi.com

2-nitrobenzyl (NBzl): A light-sensitive protecting group. mdpi.comresearchgate.net

By using a combination of these groups, such as Trt, Acm, and Mob, disulfide bonds can be formed in a stepwise and controlled manner, ensuring the desired connectivity and improving the yield of the biologically active isomer. mdpi.commdpi.com

Incorporation of Non-Canonical Amino Acids and Selenocysteine

To further enhance the properties of PnIA, non-canonical amino acids and selenium-containing analogs have been synthesized.

Non-Canonical Amino Acids: The introduction of unnatural amino acids can confer unique structural and functional properties. mdpi.com For example, incorporating proline derivatives with hydrophobic or aromatic substituents at position 6 has been shown to result in analogs with moderate to high activity at the α7 nAChR. nih.gov The synthesis of large combinatorial libraries of analogs, where specific residues are replaced with a wide array of natural and non-natural amino acids, has been used to discover peptides with novel properties. mdpi.com

Advanced Research Methodologies Applied to Alpha Conotoxin Pnia

Structural Determination Techniques

The precise three-dimensional arrangement of atoms in α-conotoxin PnIA and its complexes is fundamental to understanding its biological activity. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been the primary techniques employed for this purpose.

X-ray Crystallography of PnIA and its Complexes (e.g., with AChBP)

X-ray crystallography has provided high-resolution insights into the solid-state structure of PnIA and its interaction with target proteins. A significant breakthrough was the determination of the crystal structure of a potent analog of PnIA, PnIA(A10L, D14K), in complex with the acetylcholine-binding protein (AChBP) from Aplysia californica at a resolution of 2.4 Å. rcsb.org AChBP serves as a valuable structural homolog for the ligand-binding domain of nAChRs. rcsb.orgmdpi.comnih.gov

This co-crystal structure revealed that the α-conotoxin binds deep within the ligand-binding site, making contacts with residues on the faces of adjacent subunits. rcsb.org The binding of the toxin induces a rigid-body movement of the subunits and displaces the C-loop of AChBP, a critical component of the ligand-binding site. rcsb.org The crystal structure of the native PnIA has also been determined at a 1.1 Å resolution, showing an α-helix between residues 5 and 12 and a 310 helical turn at the N-terminal end. capes.gov.bruniprot.org These detailed structural views at the atomic level are crucial for understanding the determinants of binding affinity and selectivity and for the rational design of new therapeutic leads. rcsb.org

| Complex/Molecule | Resolution (Å) | Method | Key Findings |

| α-conotoxin PnIA | 1.1 | X-ray Crystallography | Revealed an α-helix and a 310 helical turn. capes.gov.bruniprot.org |

| PnIA(A10L, D14K) with Aplysia californica AChBP | 2.4 | X-ray Crystallography | Toxin binds deep in the ligand-binding site, displacing the C-loop. rcsb.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures

While X-ray crystallography provides a static picture of the molecule, NMR spectroscopy offers insights into the structure and dynamics of PnIA in solution, which is more representative of its physiological environment. The solution structure of PnIA, determined by two-dimensional NMR spectroscopy, has been found to be significantly similar to that of another α-conotoxin, ImI, which also exhibits selectivity for neuronal nAChRs. nih.gov

NMR studies have shown that α-conotoxins like PnIA adopt well-defined three-dimensional structures in solution, stabilized by their characteristic disulfide bond framework. researchgate.net These structures typically feature a short 310 helical segment within the first cysteine loop. researchgate.net Saturation Transfer Difference (STD) NMR has also been employed to study the binding of conotoxins to AChBP, confirming that peptides like PnIA variants are buried within the nicotinic binding site upon complex formation. ingentaconnect.com Comparing NMR structures of PnIA in its free state with its crystal structure in complex with AChBP reveals conformational changes that occur upon binding. frontiersin.org

Functional Characterization Techniques

Understanding the functional consequences of PnIA binding to its target receptors is crucial. A variety of sophisticated techniques are used to probe the toxin's effects on receptor activity.

Electrophysiological Recordings (e.g., Two-Electrode Voltage Clamp in Xenopus Oocytes, Patch Clamp)

Electrophysiological techniques are paramount for characterizing the inhibitory effects of PnIA on nAChR function. The two-electrode voltage clamp (TEVC) technique, commonly using Xenopus laevis oocytes heterologously expressing specific nAChR subtypes, has been extensively used to determine the potency and selectivity of PnIA and its analogs. capes.gov.brresearchgate.netmdpi.comoup.comnih.gov In this system, oocytes are injected with cRNA encoding for various nAChR subunits, and the resulting ion currents in response to acetylcholine (B1216132) (ACh) application are measured in the presence and absence of the toxin. nih.gov

These studies have determined the half-maximal inhibitory concentration (IC₅₀) values of PnIA for different nAChR subtypes. For instance, PnIA inhibits ACh-activated currents at chick α7 nAChRs with an IC₅₀ of 349 nM. capes.gov.brresearchgate.net The TEVC method has also been instrumental in demonstrating the shift in subtype selectivity of PnIA analogs. researchgate.net

Patch-clamp electrophysiology on cultured neurons, such as those from rat parasympathetic ganglia or dorsal root ganglia, provides a more native cellular context to study PnIA's effects. capes.gov.brnih.gov This technique has been used to characterize the blockade of acetylcholine-gated currents by PnIA and its analogs, revealing its relative insensitivity towards certain nAChR subtypes in specific neuronal populations. nih.gov For example, in rat dorsal root ganglion neurons, 500 nM PnIA only blocked 23.0±4% of the acetylcholine-gated current. nih.gov

| Technique | System | Receptor Subtype | PnIA IC₅₀ (nM) |

| Two-Electrode Voltage Clamp | Xenopus oocytes | chick α7 | 349 capes.gov.brresearchgate.net |

| Two-Electrode Voltage Clamp | Xenopus oocytes | rat α3β2 | 9.56 tocris.com |

| Two-Electrode Voltage Clamp | Xenopus oocytes | rat α7 | 252 tocris.com |

| Patch Clamp | Rat Dorsal Root Ganglion Neurons | Mixed nAChRs | 23% blockade at 500 nM nih.gov |

Radioligand Binding Assays (e.g., Competition Binding with [125I]-α-Bungarotoxin or Radiiodinated PnIA analogs)

Radioligand binding assays are a powerful tool for quantifying the affinity of PnIA and its analogs for different nAChR subtypes. These assays typically involve competition between the unlabeled toxin and a radiolabeled ligand for binding to the receptor. A commonly used radioligand is [¹²⁵I]-α-bungarotoxin ([¹²⁵I]-αBgt), which binds with high affinity to the α7 nAChR subtype. semanticscholar.orgnih.govmdpi.com

By incubating membranes from cells expressing the target receptor with a fixed concentration of the radioligand and varying concentrations of PnIA, a competition curve can be generated to determine the inhibitory constant (Ki) or IC₅₀ value. For example, PnIA has been shown to compete with [¹²⁵I]-αBgt for binding to human α7 nAChRs expressed in GH4C1 cells. semanticscholar.org The use of radioiodinated PnIA analogs has also been reported as a more direct way to measure binding affinity. semanticscholar.org These assays have been crucial in comparing the binding affinities of PnIA and its various mutants, providing valuable structure-activity relationship data. semanticscholar.orgnih.gov

Calcium Flux Assays

Calcium flux assays offer a high-throughput method for assessing the functional activity of ligand-gated ion channels like nAChRs that are permeable to calcium, such as the α7 subtype. These assays utilize fluorescent calcium indicators that report changes in intracellular calcium concentrations upon receptor activation. The inhibitory effect of PnIA can be quantified by measuring the reduction in the calcium influx induced by an agonist in the presence of the toxin.

Fluorescence imaging plate readers (FLIPR) are often used to perform these assays in a multi-well format, allowing for the rapid screening of PnIA analogs against different nAChR subtypes expressed in cell lines like SH-SY5Y. researchgate.net This technique provides a functional readout that complements the binding data from radioligand assays and the direct current measurements from electrophysiology.

Computational and Modeling Approaches

Computational and modeling methodologies have become indispensable tools for investigating the intricate interactions between α-conotoxin PnIA and its molecular targets, the nicotinic acetylcholine receptors (nAChRs). These advanced techniques provide insights at an atomic level, complementing experimental data and guiding the rational design of novel PnIA analogs with enhanced properties.

Molecular Docking Simulations with nAChR Homology Models

Molecular docking simulations are a cornerstone of computational analysis, used to predict the preferred binding orientation and affinity of a ligand to its receptor. In the study of α-conotoxin PnIA, docking has been instrumental, particularly given the absence of a full-length nAChR crystal structure. Researchers instead utilize homology models of nAChR subtypes, which are often based on the crystal structures of the homologous acetylcholine-binding proteins (AChBPs). nih.govmdpi.com The co-crystal structure of Aplysia californica AChBP (Ac-AChBP) with the PnIA analog, PnIA[A10L, D14K], has provided a critical template for building more reliable homology models of nAChR ligand-binding domains. nih.govmdpi.comnih.gov

Docking studies have been performed to understand the binding modes of PnIA, its close relative PnIB, and various mutants to nAChR subtypes like α7 and α3β2. nih.govnih.gov These simulations, sometimes employing programs like GOLD or PatchDock, have revealed distinct interaction patterns. nih.govdost.gov.ph For instance, simulations predicted that PnIA, PnIB, and the α-conotoxin MII bind to similar sites on α7 or α3β2 receptors, primarily through hydrophobic interactions. mdpi.comnih.gov In contrast, another conotoxin, ImI, was shown to bind further from the acetylcholine binding pocket, relying more on electrostatic interactions. mdpi.comnih.gov

Key findings from docking simulations include:

Binding Site Location : The binding site for PnIA and PnIB on the α7 nAChR model is located in a cavity above the β9/β10 hairpin of the principal (+) subunit face. nih.govnih.gov

Interaction Types : Hydrophobic interactions are dominant for the binding of PnIA and its analogs. mdpi.comdost.gov.ph Docking of PnIA[A10L] revealed interactions with a "hydrophobic funnel" on both α7 and α3β2 receptor models. dost.gov.ph

Subtype Selectivity : The single A10L mutation in PnIA, which shifts its selectivity towards the α7 subtype, was shown in simulations to enhance interactions with the receptor. dost.gov.ph Docking simulations using PatchDock suggested that replacing Ala10 with the more hydrophobic Leu is sufficient to alter the interaction profile of PnIA, contributing to its change in receptor subtype preference. dost.gov.ph

Structural Impact : Docking models, combined with structure-activity relationship studies, have led to a proposed model for the interaction between PnIA and the α3β2 nAChR. nih.gov Mutagenesis data has helped confirm the location of key receptor residues (Pro182, Ile188, and Gln198 on the α3 subunit) within the binding pocket predicted by docking. nih.govmiami.edu

Table 1: Summary of Molecular Docking Studies on α-Conotoxin PnIA and Analogs

| Conotoxin | nAChR Subtype Model | Key Findings | Reference(s) |

|---|---|---|---|

| PnIA, PnIB, MII | α7, α3β2 | Bind in similar locations, primarily via hydrophobic interactions. | mdpi.comnih.gov |

| PnIB | α7 | Binds to a cavity above the β9/β10 hairpin of the (+) subunit. | nih.govnih.gov |

| PnIA[A10L] | α7, α3β2 | Interacts with a hydrophobic funnel; Leu10 enhances interaction. | dost.gov.ph |

| PnIA | α3β2 | Docking model proposed based on structure-activity relationship studies. | nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of α-conotoxin PnIA and its receptor complex over time. These simulations are often used to refine the static snapshots obtained from molecular docking, assessing the stability of the predicted binding poses and the flexibility of both the toxin and the receptor. mdpi.com

The crystal structure of AChBP complexed with PnIA[A10L, D14K] has served as a foundational model for numerous MD studies. mdpi.com Simulations have been used to analyze the stability of PnIA analogs and to predict the determinants of receptor interactions. mdpi.comresearchgate.net For example, the stability of the PnIA[A10L, D14K] analog was assessed in MD simulations by tracking the root mean square deviation (RMSD) from its starting crystal structure, confirming the structural integrity of the peptide during the simulation. researchgate.net

MD simulations have been crucial in:

Refining Binding Poses : The most favorable binding orientations predicted by docking are frequently used as the starting point for MD simulations. This allows for a more detailed inspection of the ligand-receptor interactions and the conformational flexibility of the complex. mdpi.com

Assessing Complex Stability : By simulating the complex in a more realistic, dynamic environment, researchers can evaluate the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, over time.

Understanding Structural Dynamics : MD simulations can reveal how the binding of PnIA induces or stabilizes certain conformational states of the nAChR. For instance, binding of conotoxins to AChBP has been shown to stabilize an "open" conformation of the C-loop, a critical component of the ligand-binding site. pnas.org

Guiding Mutagenesis : Insights from MD simulations can guide the design of mutations on the toxin to create analogs with stronger or more selective interactions with the target receptor. mdpi.com

Protein Surface Topography (PST) Analysis

Protein Surface Topography (PST) is a specialized computational method that has been successfully applied to engineer α-conotoxin PnIA analogs with significantly enhanced affinity for the α7 nAChR. mdpi.comnih.gov This approach addresses the interaction between a peptide and its target as a relationship between their interacting surfaces. mdpi.com The PST method simplifies the complex 3D structure of a peptide's surface and its physicochemical properties into a 2D projection map, which is more amenable to computational analysis. mdpi.comresearchgate.netsemanticscholar.org

The application of PST to PnIA involved a systematic, multi-step process:

Database Creation : A database of 39 α-conotoxins known to block the α7 nAChR was established. mdpi.com These toxins were then stratified into three groups based on their inhibitory activity (IC₅₀): "good" (IC₅₀ < 16 nM), "average" (IC₅₀ 39-390 nM), and "bad" (IC₅₀ > 390 nM). mdpi.comresearchgate.net

Structure Generation and Simulation : 3D structures for all toxins were either obtained from the Protein Data Bank (PDB) or built using homology modeling. These structures then underwent molecular dynamics simulations to account for their flexibility. researchgate.net

Map Generation : Using the PST software, 2D spherical projection maps were generated for each conotoxin, visualizing the distribution of hydrophobic and electrostatic properties across the peptide surface. mdpi.comresearchgate.net

Comparative Analysis : The maps were analyzed to find correlations between the surface properties and the conotoxins' activity levels. Group-averaged maps for the "good" and "bad" blockers were created to highlight characteristic patterns. mdpi.comresearchgate.net

Rational Design : A differential map was constructed to emphasize the prominent differences between the "good" and "bad" groups. mdpi.com This map suggested that introducing positively charged arginine residues at specific positions (5, 9, and 14) of PnIA would optimize its electrostatic surface to better match the "good" blocker pattern. semanticscholar.org

Based on this PST analysis, combined with the knowledge that an A10L mutation often improves affinity, several PnIA analogs were designed, synthesized, and tested. mdpi.com One of the most successful variants, PnIA[A9R, A10L] (also referred to as PnIA[R9, L10]), exhibited a nanomolar affinity for the α7 nAChR, demonstrating the predictive power of the PST method for the rational design of potent peptide ligands. mdpi.comnih.gov

Table 2: α-Conotoxin PnIA Analogs Designed Using Protein Surface Topography (PST)

| Analog | Rationale from PST Analysis | Resulting Affinity for α7 nAChR | Reference(s) |

|---|---|---|---|

| PnIA[A9R] | Introduction of a positive charge at position 9 to match the "good" blocker electrostatic pattern. | Synthesized and tested as an intermediate. | mdpi.com |

| PnIA[A9R, A10L] | Combined the PST-guided mutation with the known affinity-enhancing A10L substitution. | Exhibits nanomolar affinity and slow wash-out from the receptor. | mdpi.comnih.gov |

| PnIA[L5R, A9R, A10L, D14R] | Multiple positive charges introduced at positions 5, 9, and 14 based on the differential map. | Synthesized and tested, showing high affinity for AChBPs. | mdpi.commdpi.com |

Alpha Conotoxin Pnia As a Research Probe in Neuroscience and Receptor Biology

Dissection of Native nAChR Subtype Contributions in Neuronal Circuits

The selective antagonistic properties of α-conotoxin PnIA have enabled researchers to parse the complex roles of different nAChR subtypes within native neuronal circuits. PnIA displays a notable preference for the α3β2 nAChR subtype over other neuronal receptors like α7 and α4β2. tocris.comrndsystems.comacs.org This selectivity allows for the functional isolation and characterization of circuits where α3β2 receptors are prominently expressed.

For instance, studies on rat parasympathetic neurons demonstrated that native PnIA could potently inhibit acetylcholine-induced currents, with an IC₅₀ value of 14 nM and causing a maximal reduction of 87% in the current amplitude. nih.gov This high-affinity blockade provides a means to investigate the physiological functions mediated by α3β2-containing nAChRs in the autonomic nervous system, such as the modulation of cardiovascular functions. nih.gov

Probing Ligand-Gated Ion Channel Structure-Function Relationships

Alpha-conotoxin PnIA and its synthetic variants have proven to be invaluable probes for investigating the structure-function relationships of ligand-gated ion channels, particularly nAChRs. The toxin's well-defined structure and its specific interactions with the receptor's binding pocket allow for detailed molecular-level investigations. rcsb.org

The crystal structure of PnIA reveals a compact architecture with distinct hydrophobic and polar surfaces, which are crucial for its specific interaction with neuronal nAChRs. rcsb.org Structure-activity relationship studies, often involving the synthesis of PnIA analogs with single amino acid substitutions, have pinpointed key residues on both the toxin and the receptor that govern binding affinity and selectivity. nih.govacs.org

A landmark finding was the discovery that a single residue alteration in PnIA can switch its nAChR subtype selectivity. acs.org While native PnIA preferentially blocks α3β2 receptors, substituting the alanine (B10760859) at position 10 with a leucine (B10760876) (A10L), the residue found in the related toxin PnIB, shifts its preference towards the α7 subtype. nih.govacs.org This remarkable switch underscores the critical role of specific hydrophobic interactions in determining subtype selectivity. Further studies with various natural and non-natural amino acids at position 10 have provided detailed insights into the differences between the binding pockets of α3β2 and α7 nAChRs. mdpi.com

Mutagenesis studies on the nAChR subunits have complemented these findings. Research has identified specific residues within the C-loop of the α3 subunit, such as Proline-182, Isoleucine-188, and Glutamine-198, that are critical for conferring sensitivity to PnIA. nih.govresearchgate.netmiami.edu These findings, combined with computational docking studies and co-crystal structures of PnIA analogs with the acetylcholine-binding protein (AChBP), a homolog of the nAChR ligand-binding domain, have helped to build detailed models of the toxin-receptor interaction. mdpi.comdost.gov.phuq.edu.au

| Toxin/Analog | Target Receptor(s) | Key Findings | Reference(s) |

| α-Conotoxin PnIA | α3β2, α7 nAChRs | Preferentially blocks α3β2 over α7. Key residues on the α3 subunit for sensitivity identified (Pro182, Ile188, Gln198). | nih.govtocris.comacs.org |

| [A10L]PnIA | α7, α3β2 nAChRs | Single amino acid substitution shifts selectivity towards α7 nAChRs. Used to probe the α7 receptor's binding pocket. | nih.govacs.orgcapes.gov.br |

| [N11S]PnIA | α3β2, α7 nAChRs | Substitution of another differing residue between PnIA and PnIB resulted in a loss of potency for both receptor subtypes. | nih.govnih.gov |

| PnIA[A10L, D14K] | AChBP, nAChRs | Enhanced affinity for AChBP. Co-crystal structure with AChBP revealed key hydrophobic and aromatic interactions. | nih.govmdpi.com |